molecular formula C19H13ClFN3OS B11305479 5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11305479
M. Wt: 385.8 g/mol
InChI Key: KRKAGJASURTATC-UHFFFAOYSA-N
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Description

5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolone core, substituted with various functional groups, including an amino group, a chloro-fluorophenyl group, and a phenyl-thiazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Formation of the Pyrrolone Core: Cyclization reactions involving appropriate precursors to form the pyrrolone core.

    Substitution Reactions: Introducing the chloro-fluorophenyl and phenyl groups through nucleophilic substitution or coupling reactions.

    Amination: Introducing the amino group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the thiazole and pyrrolone cores, makes it a distinctive compound with potentially unique properties.

Properties

Molecular Formula

C19H13ClFN3OS

Molecular Weight

385.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H13ClFN3OS/c20-13-8-12(6-7-14(13)21)24-9-16(25)17(18(24)22)19-23-15(10-26-19)11-4-2-1-3-5-11/h1-8,10,22,25H,9H2

InChI Key

KRKAGJASURTATC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C=C2)F)Cl)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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